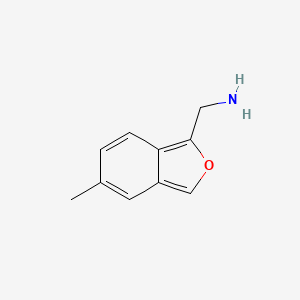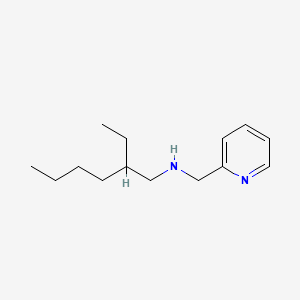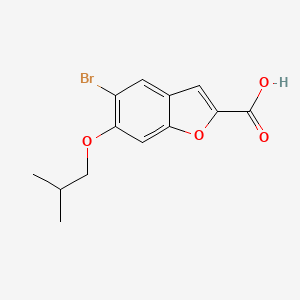
2-Benzofuranmethanamine, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuranmethanamine, 5-methyl- is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 2-Benzofuranmethanamine, 5-methyl- consists of a benzofuran ring with a methyl group at the 5-position and an amine group attached to the methylene carbon at the 2-position.
Preparation Methods
The synthesis of 2-Benzofuranmethanamine, 5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve large-scale preparation techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzofuranmethanamine, 5-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitro compounds, while reduction can yield amines.
Scientific Research Applications
2-Benzofuranmethanamine, 5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Benzofuranmethanamine, 5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its antibacterial activity may involve the inhibition of bacterial enzymes, while its anti-tumor activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Benzofuranmethanamine, 5-methyl- can be compared with other benzofuran derivatives, such as:
Amiodarone: Known for its anti-arrhythmic properties.
Angelicin: Used in the treatment of skin diseases like psoriasis.
Bergapten: Exhibits anti-inflammatory and anti-cancer properties.
The uniqueness of 2-Benzofuranmethanamine, 5-methyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(5-methyl-2-benzofuran-1-yl)methanamine |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(4-7)6-12-10(9)5-11/h2-4,6H,5,11H2,1H3 |
InChI Key |
RNVZTQDTECANET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=COC(=C2C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)



![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)
![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)

![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)
![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)
![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)

